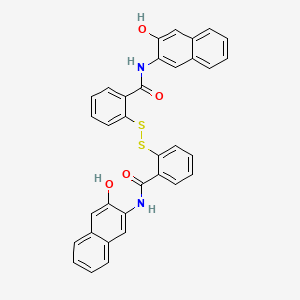
2,2'-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzamide groups connected by a disulfide bond, with each benzamide group further substituted by a hydroxynaphthyl moiety
準備方法
The synthesis of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-(3-hydroxynaphth-2-yl)benzamide.
Formation of Disulfide Bond: The key step involves the formation of the disulfide bond between two molecules of N-(3-hydroxynaphth-2-yl)benzamide. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The hydroxyl groups on the naphthyl rings can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and electrophiles for substitution reactions. Major products formed from these reactions include thiols, sulfonic acids, and substituted derivatives.
科学的研究の応用
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and antibacterial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable disulfide bonds makes it useful in the design of self-healing materials and polymers.
Biological Studies: It is used as a probe to study redox processes and disulfide bond formation in proteins.
Industrial Applications: The compound’s properties are explored for use in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then interact with various biological targets. This redox activity is crucial for its antioxidant and antibacterial properties. The hydroxynaphthyl groups also contribute to its activity by interacting with molecular targets through hydrogen bonding and π-π interactions.
類似化合物との比較
2,2’-Dithiobis(N-(3-hydroxynaphth-2-yl)benzamide) can be compared with other disulfide-containing compounds and benzamide derivatives:
2,2’-Dithiobis(benzamide): Lacks the hydroxynaphthyl groups, resulting in different chemical and biological properties.
N-(3-hydroxynaphth-2-yl)benzamide: Contains only one benzamide group and lacks the disulfide bond, leading to different reactivity and applications.
Disulfiram: A well-known disulfide compound used in the treatment of alcoholism, which has a different structure and mechanism of action.
特性
CAS番号 |
98051-81-1 |
|---|---|
分子式 |
C34H24N2O4S2 |
分子量 |
588.7 g/mol |
IUPAC名 |
N-(3-hydroxynaphthalen-2-yl)-2-[[2-[(3-hydroxynaphthalen-2-yl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C34H24N2O4S2/c37-29-19-23-11-3-1-9-21(23)17-27(29)35-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)36-28-18-22-10-2-4-12-24(22)20-30(28)38/h1-20,37-38H,(H,35,39)(H,36,40) |
InChIキー |
XNYMKGXYUZSUNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC6=CC=CC=C6C=C5O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


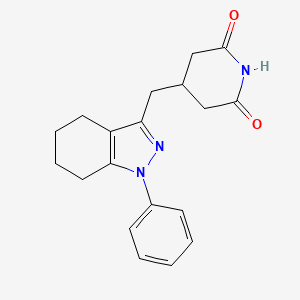
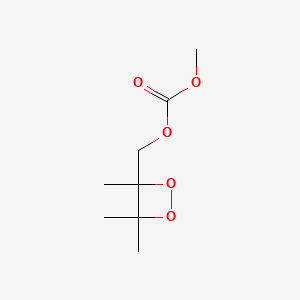
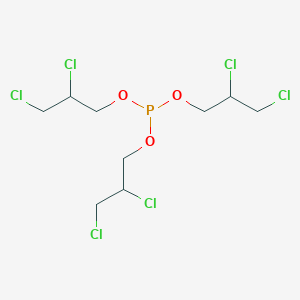
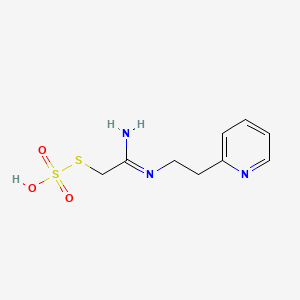
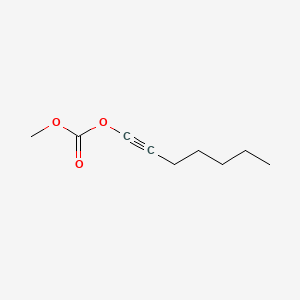
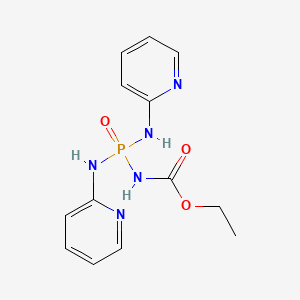


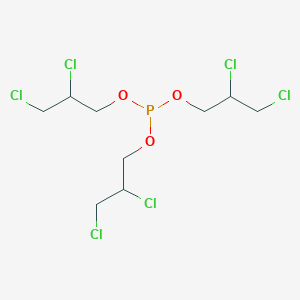
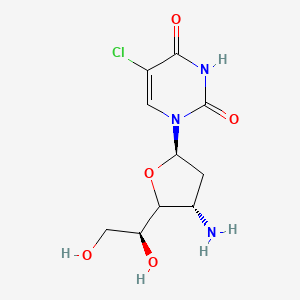
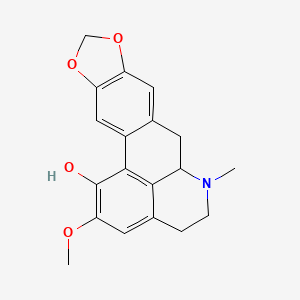
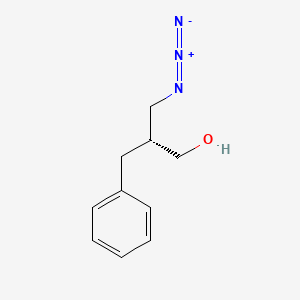
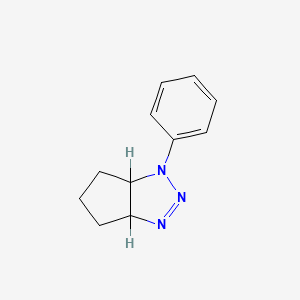
![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
